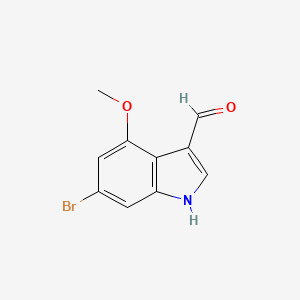

6-bromo-4-metoxil-1H-indol-3-carbaldehído

Descripción general

Descripción

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-4-methoxy-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-methoxy-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del indol, incluido el 6-bromo-4-metoxil-1H-indol-3-carbaldehído, se han estudiado ampliamente por su potencial en el tratamiento del cáncer. Estos compuestos pueden interferir con la proliferación de las células cancerosas e inducir la apoptosis. Son particularmente prometedores en el desarrollo de nuevos agentes quimioterapéuticos debido a su capacidad para dirigirse a vías específicas involucradas en el crecimiento de las células cancerosas .

Actividad antimicrobiana

La investigación ha demostrado que los derivados del indol exhiben propiedades antimicrobianas significativas. Esto los hace valiosos en el desarrollo de nuevos antibióticos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente. Su mecanismo de acción a menudo implica la interrupción de la pared celular microbiana o la interferencia con enzimas bacterianas esenciales .

Tratamiento de trastornos neurológicos

El núcleo del indol está presente en muchos compuestos que afectan el sistema nervioso central. Como tal, el this compound podría utilizarse como precursor en la síntesis de fármacos para tratar trastornos neurológicos como la depresión, la ansiedad y la enfermedad de Parkinson .

Aplicaciones antiinflamatorias

Los derivados del indol son conocidos por poseer propiedades antiinflamatorias. Se pueden utilizar para desarrollar fármacos que reduzcan la inflamación en afecciones como la artritis, el asma y la enfermedad inflamatoria intestinal. Su acción se asocia típicamente con la inhibición de citocinas proinflamatorias .

Agentes antivirales

Algunos derivados del indol se han identificado como posibles agentes antivirales. Se pueden diseñar para inhibir la entrada viral en las células huésped o interrumpir los procesos de replicación viral. Esta aplicación es particularmente relevante en el contexto de las enfermedades virales emergentes y la necesidad de nuevos fármacos antivirales .

Síntesis de química verde

El this compound se puede utilizar en reacciones multicomponente (RMC), que son una piedra angular de la química verde. Las RMC permiten la síntesis eficiente de moléculas complejas con un mínimo de residuos, lo que se alinea con los principios de sostenibilidad y responsabilidad ambiental .

Desarrollo de inhibidores de proteinquinasas

Las proteinquinasas desempeñan un papel crucial en las vías de transducción de señales. Los derivados del indol se pueden utilizar para crear inhibidores que regulan la actividad de estas enzimas, lo que es beneficioso para tratar enfermedades como el cáncer y la diabetes, donde estas vías a menudo están desreguladas .

Investigación anti-VIH

El andamiaje del indol también está presente en compuestos con actividad anti-VIH. Al inhibir enzimas clave necesarias para la replicación del VIH, como la transcriptasa inversa, los derivados del indol pueden contribuir al desarrollo de nuevas terapias para pacientes con VIH/SIDA .

Mecanismo De Acción

Target of Action

The primary target of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is the CYP2A6 enzyme . This enzyme plays a crucial role in nicotine metabolism, and its inhibition can reduce cigarette smoking .

Mode of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This binding can lead to various biological effects, depending on the specific receptors involved .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

6-bromo-4-methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors, which are involved in the regulation of biological responses to environmental toxins . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.

Cellular Effects

The effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor . Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic transformations can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function . The specific enzymes involved in these pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of the compound.

Transport and Distribution

Within cells and tissues, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization, thereby affecting its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism.

Actividad Biológica

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde is a significant compound within the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS No. 1202766-19-5) features a bromine atom and a methoxy group on the indole structure, which enhances its reactivity and biological activity. The compound can be synthesized through methods involving bromination and methoxylation of indole derivatives, often yielding high purity suitable for biological studies .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including 6-bromo-4-methoxy-1H-indole-3-carbaldehyde. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates by disrupting mitochondrial function and elevating reactive oxygen species (ROS) levels .

- Cytotoxicity : In vitro studies report significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of tumor growth. For instance, compounds in the indole family have demonstrated IC50 values as low as 0.57 μM against tubulin polymerization .

The following table summarizes the anticancer activity of related indole compounds:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 6-Bromo-4-methoxyindole-3-carbaldehyde | TBD | Induces apoptosis, G2/M arrest |

| Indole derivative 1 | 0.57 | Inhibits tubulin polymerization |

| Indole derivative 2 | 2.29 | Disrupts mitochondrial membrane potential |

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that 6-bromo-4-methoxy-1H-indole-3-carbaldehyde exhibits significant activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

The biological activity of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic functions crucial for cell survival and proliferation .

- Receptor Interaction : It can also bind to cellular receptors, influencing signaling pathways that lead to apoptosis or cell cycle arrest.

Study on Cancer Cell Lines

In a study investigating the effects of various indole derivatives on cancer cell lines, 6-bromo-4-methoxyindole demonstrated potent activity against MDA-MB-231 (breast cancer) cells with an IC50 value indicating significant cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis by increasing ROS levels and activating caspase cascades .

Antimicrobial Study

Another research effort focused on the antimicrobial efficacy of indole derivatives, including 6-bromo-4-methoxyindole. Results showed notable inhibition of bacterial growth in tested strains, suggesting potential applications in treating infections caused by resistant bacteria .

Propiedades

IUPAC Name |

6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.